Cas no 149054-86-4 ((S)-2-(Methoxymethyl)piperidine)
(S)-2-(Methoxymethyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(Methoxymethyl)piperidine
- Piperidine, 2-(methoxymethyl)-, (S)-
- AC1ODYIV
- AG-D-94957
- AK-37664
- CTK4C6020
- Piperidine,2-(methoxymethyl)-, (S)- (9CI)
- WT1032
- (2S)-2-(MethoxyMethyl)piperidine
- AKOS006346580
- SCHEMBL13484300
- 149054-86-4
- A3267
- DTXSID50427465
- CS-0337150
- AM807049
-
- MDL: MFCD12756123
- Inchi: 1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1
- InChI Key: IBPHVNKZLOQXAX-ZETCQYMHSA-N
- SMILES: O(C)C[C@@H]1CCCCN1
Computed Properties
- Exact Mass: 129.11545
- Monoisotopic Mass: 129.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 75.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.3A^2
- XLogP3: 0.6
Experimental Properties
- Density: 0.882
- Boiling Point: 167.8°C at 760 mmHg
- Flash Point: 60.1°C
- Refractive Index: 1.425
- PSA: 21.26
- LogP: 1.10370
(S)-2-(Methoxymethyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129010543-1g |
(S)-2-(Methoxymethyl)piperidine |
149054-86-4 | 95% | 1g |
901.00 USD | 2021-06-01 | |
| Chemenu | CM181310-1g |
(S)-2-(methoxymethyl)piperidine |
149054-86-4 | 97% | 1g |
$455 | 2021-08-05 | |
| Chemenu | CM181310-5g |
(S)-2-(methoxymethyl)piperidine |
149054-86-4 | 97% | 5g |
$1364 | 2021-08-05 | |
| Chemenu | CM181310-1g |
(S)-2-(methoxymethyl)piperidine |
149054-86-4 | 97% | 1g |
$455 | 2023-01-09 | |
| Chemenu | CM181310-5g |
(S)-2-(methoxymethyl)piperidine |
149054-86-4 | 97% | 5g |
$1364 | 2023-01-09 | |
| A2B Chem LLC | AD70927-1g |
(S)-2-(Methoxymethyl)piperidine |
149054-86-4 | 97% | 1g |
$460.00 | 2024-04-20 | |
| 1PlusChem | 1P007YTR-1g |
Piperidine,2-(methoxymethyl)-, (S)- (9CI) |
149054-86-4 | 97% | 1g |
$406.00 | 2024-06-20 | |
| Aaron | AR007Z23-1g |
Piperidine,2-(methoxymethyl)-, (S)- (9CI) |
149054-86-4 | 97% | 1g |
$474.00 | 2025-02-13 | |
| 1PlusChem | 1P007YTR-250mg |
Piperidine,2-(methoxymethyl)-, (S)- (9CI) |
149054-86-4 | 97% | 250mg |
$178.00 | 2024-06-20 | |
| 1PlusChem | 1P007YTR-500mg |
Piperidine,2-(methoxymethyl)-, (S)- (9CI) |
149054-86-4 | 97% | 500mg |
$260.00 | 2024-06-20 |
(S)-2-(Methoxymethyl)piperidine Suppliers
(S)-2-(Methoxymethyl)piperidine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on (S)-2-(Methoxymethyl)piperidine
Introduction to (S)-2-(Methoxymethyl)piperidine and Its Significance in Modern Chemical Research
(S)-2-(Methoxymethyl)piperidine, with the CAS number 149054-86-4, is a compound of significant interest in the field of pharmaceutical chemistry and chemical biology. This piperidine derivative, characterized by its chiral center, has garnered attention due to its versatile applications in drug development and synthetic chemistry. The unique structural and chemical properties of this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
The< strong>piperidine ring is a common motif in many biologically active compounds, known for its ability to mimic the conformational flexibility of certain amino acids in proteins. The presence of a< strong>methoxymethyl group at the 2-position introduces additional functionalization possibilities, allowing for further derivatization and modification. This flexibility is particularly useful in designing molecules that can interact with biological targets in a specific manner, enhancing binding affinity and selectivity.
In recent years, there has been a growing interest in the development of enantiomerically pure compounds for pharmaceutical applications. The stereochemistry of< strong>(S)-2-(Methoxymethyl)piperidine plays a crucial role in determining its biological activity. The (S) configuration ensures that the compound interacts with biological receptors or enzymes in a predictable and targeted manner, which is essential for achieving therapeutic efficacy while minimizing side effects.
One of the most compelling aspects of< strong>(S)-2-(Methoxymethyl)piperidine is its utility as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors, agonists, and antagonists targeting various disease pathways. For instance, studies have shown its potential application in the synthesis of small-molecule drugs that modulate neurotransmitter receptors, offering new avenues for treating neurological disorders.
The< strong>pharmaceutical industry has been particularly keen on exploring derivatives of piperidine-based compounds due to their favorable pharmacokinetic properties. These properties include good solubility, metabolic stability, and oral bioavailability, which are critical factors for drug candidates. The methoxymethyl group in< strong>(S)-2-(Methoxymethyl)piperidine contributes to these desirable characteristics by enhancing solubility and improving interactions with biological membranes.
Recent advancements in synthetic methodologies have further expanded the utility of< strong>(S)-2-(Methoxymethyl)piperidine. Techniques such as asymmetric hydrogenation and catalytic epoxide ring-opening have enabled the efficient preparation of enantiomerically pure derivatives on an industrial scale. These methods not only improve yield but also reduce costs, making it more feasible to incorporate this compound into large-scale drug production processes.
In addition to its pharmaceutical applications, research has also highlighted the potential use of< strong>(S)-2-(Methoxymethyl)piperidine in materials science and agrochemicals. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced durability and functionality. Furthermore, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides and herbicides that are more effective and environmentally friendly.
The< strong>catalytic properties of piperidine derivatives like< strong>(S)-2-(Methoxymethyl)piperidine have been extensively studied for their role in facilitating various chemical reactions. These compounds often serve as ligands or catalysts in asymmetric synthesis, where they help achieve high enantiomeric excesses without the need for harsh conditions or expensive reagents. This makes them invaluable tools for researchers aiming to develop sustainable and efficient synthetic routes.
The future prospects for< strong>(S)-2-(Methoxymethyl)piperidine are promising, with ongoing research focusing on expanding its applications across multiple domains. As our understanding of molecular interactions continues to grow, so does the potential for discovering new therapeutic uses for this versatile compound. Collaborative efforts between academia and industry are likely to drive innovation, leading to groundbreaking discoveries that could transform various fields.
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